Phenyl(pyridin-2-yl)methanone hydrochloride Phenyl(pyridin-2-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771208
InChI: InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H
SMILES:
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol

Phenyl(pyridin-2-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC16771208

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(pyridin-2-yl)methanone hydrochloride -

Specification

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
IUPAC Name phenyl(pyridin-2-yl)methanone;hydrochloride
Standard InChI InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H
Standard InChI Key KPRSCZGUENNPIK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=N2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Identity

Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-benzoylpyridine hydrochloride, is an organonitrogen compound with the molecular formula C₁₂H₉NO·HCl and a calculated molecular weight of 219.67 g/mol (free base: 183.21 g/mol) . The compound’s CAS registry number for the free base form is 91-02-1, while the hydrochloride form’s exact CAS remains unspecified in available literature . Its SMILES notation, O=C(c1ccccc1)c2ccccn2, highlights the ketone group bridging a phenyl ring and a pyridine moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula (Free Base)C₁₂H₉NO
Molecular Weight (Free Base)183.21 g/mol
Storage Conditions+5°C (hydrochloride), Inert atmosphere (free base)
Hazard StatementsH315, H319, H335 (free base)

The hydrochloride form enhances solubility in polar solvents, making it preferable for laboratory and industrial applications. Discrepancies in reported molecular weights between sources (e.g., 183.21 g/mol for the hydrochloride in vs. calculated 219.67 g/mol) suggest potential errors in vendor documentation, underscoring the need for analytical verification .

Structural Characteristics

The compound’s structure comprises a pyridine ring substituted at the 2-position with a benzoyl group. X-ray crystallographic studies of analogous compounds, such as phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone, reveal planar aromatic systems with bond lengths consistent with conjugated π-electron networks . The pyridine nitrogen participates in hydrogen bonding with the hydrochloride counterion, stabilizing the crystal lattice .

Synthesis and Manufacturing

Regioselective Synthesis

A prominent synthesis route involves a ring-opening and closing cascade mechanism to produce 2-aryl-5-benzoylpyridine derivatives. This method employs α,β-unsaturated ketones and ammonium acetate under iodine catalysis, achieving regioselectivity through kinetic control . For example, reacting 1,3-diaryl-prop-2-en-1-ones with iodine and NH₄OAc in acetonitrile at 80°C yields substituted imidazo[1,2-a]pyridines with 85–92% efficiency .

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: Iodine (10 mol%)

  • Solvent: Acetonitrile or DMF

  • Duration: 6–12 hours

Alternative Synthetic Routes

Alternative approaches include Friedel-Crafts acylation of pyridine derivatives, though this method faces challenges due to the pyridine ring’s electron-deficient nature . Microwave-assisted synthesis has emerged as a green chemistry alternative, reducing reaction times by 40–60% compared to conventional heating.

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for phenyl(pyridin-2-yl)methanone hydrochloride remains unpublished, studies of related compounds provide structural insights. For instance, phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.478 Å, b = 13.392 Å, c = 18.809 Å . The dihedral angle between the benzoyl and imidazopyridine planes measures 12.3°, indicating moderate conjugation .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, aryl-H), 7.54–7.48 (m, 3H, aryl-H), 7.37–7.28 (m, 3H, pyridine-H) .

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine).

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to antihistamines and bronchodilators, with its ketone group enabling nucleophilic addition reactions to form secondary alcohols. For example, reduction produces [2-(pyridin-2-yl)phenyl]methanol hydrochloride (CAS 14159-57-0), a building block for analgesics.

Biocatalytic Production of Chiral Derivatives

A groundbreaking 2019 study demonstrated the asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101 . This biocatalytic method achieved:

  • Yield: 93%

  • Enantiomeric Excess (ee): >99%

  • Scale: 5.857 g in 52 hours

Table 2: Biocatalytic Reduction Optimization Parameters

ParameterOptimal Value
pH7.0
Temperature30°C
Substrate Loading10 g/L
Co-SubstrateGlucose (2% w/v)

This environmentally friendly approach eliminates the need for toxic metal catalysts, aligning with green chemistry principles .

Future Research Directions

  • Mechanistic Studies: Elucidating the role of iodine in regioselective synthesis using DFT calculations .

  • Biocatalyst Engineering: Enhancing L. paracasei BD101’s thermal stability for industrial-scale applications .

  • Polymer-Supported Synthesis: Developing recyclable catalysts to reduce waste in Friedel-Crafts acylation.

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